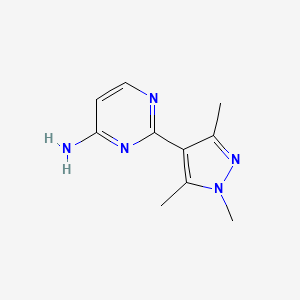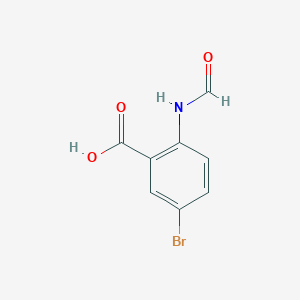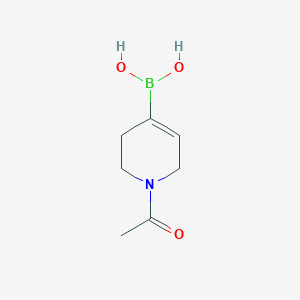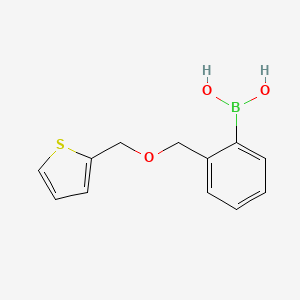
2-(Trifluoromethoxy)pyridine
Übersicht
Beschreibung
2-(Trifluoromethoxy)pyridine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the halophilic alkylation of pyridine by dibromodifluoromethane, followed by a bromine/fluorine exchange with silver tetrafluoroborate . Another approach involves the chlorination and fluorination of picoline .
Industrial Production Methods: Industrial production methods for 2-(Trifluoromethoxy)pyridine often utilize scalable and efficient synthetic routes. For example, the use of antimony trifluoride and hydrogen fluoride for chlorine-fluorine exchange is a cost-effective method . Additionally, oxidative desulfurization-fluorination using pyridine-HF and dibromodimethylhidantoine has been explored .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including FDA-approved drugs.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Wirkmechanismus
The biological activities of 2-(Trifluoromethoxy)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . The trifluoromethoxy group can influence molecular interactions through its electron-withdrawing and electron-donating effects, impacting molecular targets and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Trifluoromethoxypyrazine: Another compound with a trifluoromethoxy group attached to a different heterocyclic ring.
Uniqueness: 2-(Trifluoromethoxy)pyridine is unique due to the specific positioning of the trifluoromethoxy group on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(trifluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)11-5-3-1-2-4-10-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEVQDSEPCMHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole](/img/structure/B3186572.png)



